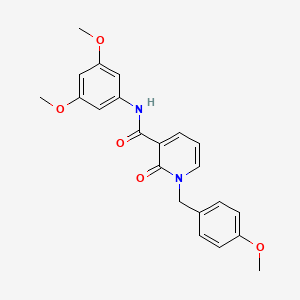

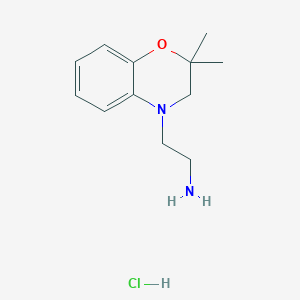

![molecular formula C17H14F3N3O4S2 B2886515 1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-32-0](/img/structure/B2886515.png)

1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C17H14F3N3O4S2 and its molecular weight is 445.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Potential Pesticidal Activity

The synthesis of derivatives involving halogenmethylsulfonyl moieties, like 1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole, has shown potential for developing novel pesticides. These derivatives have been synthesized using different routes and tested for their pesticidal activities (Borys, Korzyński, & Ochal, 2012).

Anticholinesterase Intoxication Treatment

Quaternary salt derivatives of this compound, with various side-chain substituents, have been evaluated for their effectiveness in treating anticholinesterase intoxication. The study revealed the significant impact of side-chain types on the toxicity and antidotal effectiveness of these compounds (Goff et al., 1991).

Antibacterial Properties

The synthesis of sulfonamide derivatives of 1-methyl-2-[(4-aminophenyl)sulfonyl]amino-5-nitroimidazole, a related compound, has demonstrated good activity against various aerobic and anaerobic Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in antibacterial applications (Bertolini et al., 1989).

Novel Synthetic Approaches

New synthetic approaches for creating structurally varied benzimidazoles and nitroimidazoles, related to 1-(4-Nitrophenyl)sulfonyl derivatives, have been explored. These approaches involve radical reactions and offer new pathways for synthesizing varied compounds with potential applications in different scientific fields (Crozet et al., 2002).

Cytotoxicity and Mechanism of Action

Studies on compounds like sulphimidazole, which contain a 5-nitroimidazole ring, have examined their cytotoxicity and potential mechanism of action against various microorganisms. The findings suggest that these compounds might be only slightly toxic to human cells and could have a broad antibacterial spectrum (Castelli et al., 2000).

Tissue Sulfhydryl Groups

Research has been conducted on water-soluble aromatic disulfides, related to nitrobenzoic acid derivatives, for determining sulfhydryl groups in biological materials. This has implications for understanding the biochemical reactions involving compounds like 1-(4-Nitrophenyl)sulfonyl derivatives (Ellman, 1959).

Macromolecular Attachment and Metabolic Stabilization

The synthesis of drug-macromolecule conjugates, involving 4-nitro-5-sulfonylimidazoles, has been explored for protecting highly reactive radiation sensitizers from decomposition, enhancing their clinical utility. This has implications for targeted drug delivery and stabilization (Heindel et al., 1987).

Search for New Antiphytovirucides

Studies on modified benzimidazoles, which include the synthesis of derivatives with trifluoromethyl and nitro groups, have shown potential efficiency against tobacco mosaic virus and wheat rust disease. This suggests the applicability of such compounds in the field of agriculture (Fan-qi et al., 1998).

Electrochemical Reduction and Anion Exchange

The electrochemical reduction of 1-nitrophenylethyl-3-methylimidazolium salts, related to 1-(4-Nitrophenyl)sulfonyl derivatives, has been investigated. The study provides insights into the attachment of imidazolium groups to surfaces and the potential for selective electron transfer in redox reactions (Ghilane, Trippé-Allard, & Lacroix, 2013).

特性

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O4S2/c18-17(19,20)13-3-1-12(2-4-13)11-28-16-21-9-10-22(16)29(26,27)15-7-5-14(6-8-15)23(24)25/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQCUHYKZYGOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

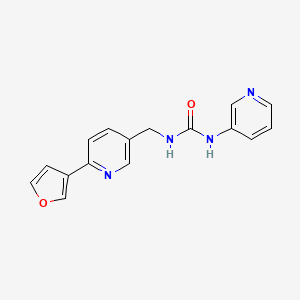

![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)

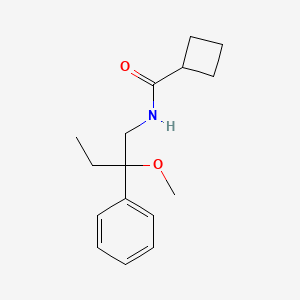

![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)

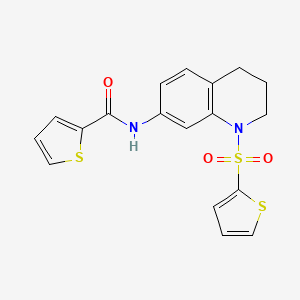

![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)

![N-(3,5-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2886446.png)

![Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2886449.png)

![4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol](/img/structure/B2886454.png)